molecular formula C15H24ClNO6 B15193158 MCPA-trolamine CAS No. 42459-68-7

MCPA-trolamine

Cat. No.: B15193158
CAS No.: 42459-68-7
M. Wt: 349.81 g/mol
InChI Key: LWZVSTQWRNKGPB-UHFFFAOYSA-N
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Description

MCPA-trolamine, known chemically as (4-chloro-2-methylphenoxy)acetic acid—2,2’,2’'-nitrilotriethanol (1:1), is a derivative of MCPA (4-chloro-2-methylphenoxyacetic acid). It is widely used as a selective herbicide for controlling broad-leaved weeds in various crops, including cereals, grasslands, and non-crop areas . This compound is particularly valued for its systemic action, which allows it to be absorbed by the plant and translocated to the site of action, leading to effective weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions: MCPA-trolamine is synthesized by reacting MCPA with triethanolamine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of MCPA: Large-scale chlorination and subsequent reaction with chloroacetic acid.

    Reaction with Triethanolamine: The MCPA is then reacted with triethanolamine in large reactors, ensuring proper mixing and temperature control to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: MCPA-trolamine undergoes several types of chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release MCPA and triethanolamine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.

    Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: MCPA and triethanolamine.

    Oxidation: Various oxidized derivatives of MCPA.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

MCPA-trolamine has a wide range of applications in scientific research:

Mechanism of Action

MCPA-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound is absorbed through the leaves and roots and translocated to the meristematic tissues, where it exerts its herbicidal effects .

Comparison with Similar Compounds

    MCPA: The parent compound, used similarly as a herbicide.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.

    Dicamba: A benzoic acid derivative used as a herbicide.

Uniqueness of MCPA-trolamine: this compound is unique due to its combination with triethanolamine, which enhances its solubility and stability, making it more effective in certain formulations and applications compared to its parent compound MCPA .

Properties

CAS No.

42459-68-7

Molecular Formula

C15H24ClNO6

Molecular Weight

349.81 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2

InChI Key

LWZVSTQWRNKGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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